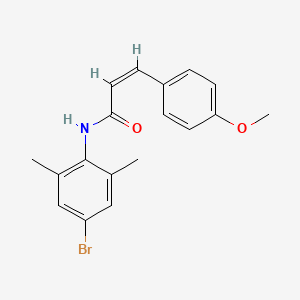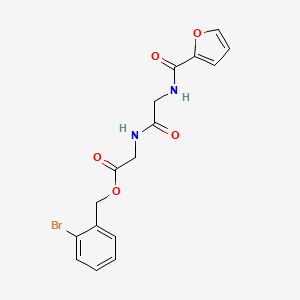
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as BDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMA is a member of the acrylamide family, which is known for its wide range of applications in industries such as paper, textile, and petroleum. In recent years, BDMA has been extensively studied for its potential as a biological and pharmaceutical agent.
Scientific Research Applications
BDMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BDMA is in the field of medicinal chemistry. BDMA has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. BDMA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of BDMA is not fully understood. However, it is believed that BDMA exerts its biological effects by binding to specific proteins or enzymes in the cells. BDMA has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BDMA has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BDMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. BDMA has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. In addition, BDMA has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
BDMA has several advantages as a research tool. It is easy to synthesize, stable, and exhibits potent biological activity. BDMA is also relatively inexpensive compared to other anticancer drugs. However, there are some limitations associated with the use of BDMA in lab experiments. BDMA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of BDMA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research and development of BDMA. One potential direction is the optimization of the synthesis method to improve the yield and purity of BDMA. Another direction is the elucidation of the mechanism of action of BDMA, which can provide insights into its biological activity and potential therapeutic applications. Further studies are also needed to investigate the efficacy and safety of BDMA in preclinical and clinical trials. Finally, the development of novel formulations and delivery systems for BDMA can improve its bioavailability and efficacy.
Synthesis Methods
BDMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-methoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form BDMA. The reaction takes place under mild conditions and yields high purity BDMA.
properties
IUPAC Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(19)11-13(2)18(12)20-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-11H,1-3H3,(H,20,21)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDNYFBHYLHTR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)
